molecular formula C7H9ClF3NO B1482450 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1864823-68-6

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1482450
CAS No.: 1864823-68-6
M. Wt: 215.6 g/mol
InChI Key: BKABFQZTOZOQKR-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one (CAS 1864823-68-6) is a chemical building block of significant interest in pharmaceutical research and medicinal chemistry. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in drug design. The pyrrolidine ring is found in numerous FDA-approved drugs, as its three-dimensional, non-planar structure helps explore pharmacophore space and improve solubility and other ADME properties of drug candidates . The molecule is further functionalized with a reactive chloroacetyl group and a metabolically stable trifluoromethyl (CF3) group. The chloroacetyl group is a versatile handle for further synthetic elaboration, particularly in the formation of covalent linkages or the synthesis of more complex molecules. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . Chlorine-containing compounds represent a major class of pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of chlorinated synthons in developing new therapeutic agents . As such, this compound serves as a valuable intermediate for researchers developing novel bioactive molecules, including potential antibiotics, anticancer agents, and central nervous system drugs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO/c8-3-6(13)12-2-1-5(4-12)7(9,10)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKABFQZTOZOQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound’s pyrrolidine ring allows it to interact with a range of biomolecules, enhancing its potential as a bioactive molecule. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes. The trifluoromethyl group further enhances its binding affinity and specificity towards target proteins, making it a valuable compound in biochemical studies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior. The compound’s ability to modulate cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in downstream effects on physiological processes regulated by carbonic anhydrase. Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for prolonged observation of its effects. Its degradation products may also exhibit bioactivity, necessitating careful monitoring of its stability during experiments. Long-term studies have indicated that the compound can induce sustained changes in cellular behavior, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on physiological processes without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks. These findings underscore the need for careful dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective application in biochemical research. Additionally, the compound’s effects on metabolic flux and metabolite levels further highlight its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its bioactivity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding the transport mechanisms and distribution patterns of the compound is essential for optimizing its use in biochemical studies and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization to organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall bioactivity. Studies have shown that the compound’s subcellular distribution is dynamic, with potential implications for its therapeutic applications.

Biological Activity

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, exploring its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H7ClF3NO\text{C}_6\text{H}_7\text{ClF}_3\text{N}O

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial and fungal strains.
  • CNS Activity : Its structural similarity to known psychoactive substances indicates potential central nervous system (CNS) effects, which warrant further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structures. A comparative analysis of this compound with other trifluoromethyl-substituted compounds indicates a promising antimicrobial profile.

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compoundTBDTBD
Control (Fluconazole)0.5 μg/mLStandard

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the compound is significant for enhancing biological activity. The following factors influence its efficacy:

  • Electron-Withdrawing Groups : The trifluoromethyl group increases lipophilicity and may enhance binding affinity to biological targets.
  • Pyrrolidine Ring : Modifications on the pyrrolidine ring can affect the compound's pharmacodynamics and pharmacokinetics.

Study 1: Antifungal Activity

A study evaluating a series of trifluoromethyl-substituted pyrrolidine derivatives demonstrated that compounds with similar structural motifs showed enhanced antifungal activity against resistant strains of Candida species. The study indicated that substitution patterns significantly influenced the antifungal potency.

Study 2: CNS Effects

Research into methcathinone analogs revealed that trifluoromethyl substitutions could modulate psychoactive effects. Compounds structurally related to this compound were shown to exhibit varying degrees of stimulant activity, suggesting potential applications in treating CNS disorders .

Toxicology and Safety Profile

While promising, the safety profile of this compound remains underexplored. Existing data on similar compounds indicate mild toxicity concerns, necessitating thorough toxicological assessments.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

A comparative analysis of structurally related compounds is presented below, focusing on substituents, synthesis methods, and physicochemical properties.

Table 1: Comparative Overview of Selected Analogues
Compound Name Molecular Formula Substituents/Modifications Synthesis Method Key Data (NMR, Yield) Reference
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one (Target Compound) C₇H₈ClF₃NO (inferred) Trifluoromethyl-pyrrolidine, chloro-ketone Not explicitly described (inferred) N/A N/A
2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (3an) C₁₇H₁₇ClN₂O₂ Morpholino, pyridinyl, trifluoromethyl-phenyl Column chromatography (EtOAc/hexanes) ¹³C NMR: 195.6 ppm (ketone); 61% yield
2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethan-1-one C₁₂H₁₃ClFNO 4-Fluorophenyl-pyrrolidine, chloro-ketone Not described (commercial availability) CAS: 2092480-69-6
2-Chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one C₁₆H₁₃Cl₂F₃NO Chloro-trifluoromethyl-phenyl, dimethyl-pyrrole Discontinued product CAS: 197512-66-6

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances hydrophobicity compared to morpholino (3an) or fluorophenyl analogues (). This property is critical for membrane permeability in drug design.
  • NMR Trends : The ketone carbonyl in 3an appears at 195.6 ppm in ¹³C NMR (CDCl₃), a typical range for α-chloroketones. The target compound’s carbonyl shift may vary slightly due to electron-withdrawing effects of the trifluoromethyl group .

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELXL () and WinGX () are critical for determining crystal structures of such compounds. The trifluoromethyl group’s electronegativity may influence crystal packing and intermolecular interactions.

Preparation Methods

General Synthetic Route

The synthesis generally involves two key steps:

This approach is consistent with common synthetic strategies for similar compounds where the nitrogen atom of a heterocycle is acylated with a haloacetyl chloride derivative.

Detailed Preparation Method

Step 1: Synthesis of 3-(trifluoromethyl)pyrrolidine derivatives

  • The pyrrolidine ring substituted with a trifluoromethyl group at the 3-position is typically prepared via established pyrrolidine synthesis methods, which may include:

    • Cyclization of appropriate amino alcohols or amino acids bearing trifluoromethyl substituents.
    • Use of fluorinated building blocks to introduce the trifluoromethyl group either before or after ring formation.
  • The trifluoromethyl substituent enhances the compound’s lipophilicity and metabolic stability, which is critical for its biological activity.

Step 2: N-Acylation with Chloroacetyl Chloride

  • The key step involves reacting the 3-(trifluoromethyl)pyrrolidine derivative with chloroacetyl chloride under controlled conditions to form 2-chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one.

  • Typical reaction conditions include:

    • Use of an inert solvent such as dichloromethane or tetrahydrofuran.
    • Cooling to maintain temperature control, often 0–5 °C, to avoid side reactions.
    • Addition of a base (e.g., triethylamine) to neutralize the hydrogen chloride generated during acylation.
  • The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the desired amide linkage.

Example Preparation Data

A representative synthesis based on analogous compounds (e.g., 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one) involves:

Parameter Details
Starting Material 3-(trifluoromethyl)pyrrolidine derivative
Acylating Agent Chloroacetyl chloride
Solvent Dichloromethane or THF
Base Triethylamine or similar
Temperature 0–5 °C during addition, then room temperature
Reaction Time 1–4 hours
Workup Aqueous quench, extraction, drying over anhydrous sodium sulfate
Purification Column chromatography or recrystallization
Yield Typically moderate to high (60–85%)

This method yields the target compound with high purity suitable for further biological or chemical studies.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Acylation with Chloroacetyl Chloride Direct N-acylation of pyrrolidine nitrogen Straightforward, well-established Requires careful control of reaction conditions; potential side reactions
Synthesis of Pyrrolidine Core Cyclization or substitution to introduce trifluoromethyl group Enables structural diversity Multi-step synthesis may be required
Biocatalytic Reduction (Analogous) Use of ketoreductase enzymes for chiral alcohols High stereoselectivity, mild conditions Limited to specific substrates; not directly reported for target compound

Research Findings and Challenges

  • The trifluoromethyl group incorporation is crucial for enhancing pharmacokinetic properties but poses synthetic challenges due to its electron-withdrawing nature.

  • The chloroacetylation step must be carefully controlled to avoid over-acylation or hydrolysis.

  • Purification of the final product requires removal of residual reagents and by-products, often achieved by chromatographic techniques.

  • Stability studies indicate that the chloroacetyl group is reactive and may undergo hydrolysis; thus, storage under anhydrous conditions is recommended.

  • Current literature lacks extensive reports on alternative green synthesis methods or catalytic processes specifically for this compound, highlighting an area for future research.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Answer:
A common approach involves nucleophilic substitution between pyrrolidine derivatives and α-chloroketones. For example, General Procedure B (as described in ) uses pyrrolidine and chloroacetyl chloride under controlled conditions. Key parameters include:

  • Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.
  • Temperature : Reactions are typically conducted at 0–5°C to suppress thermal decomposition.
  • Work-up : Silica gel chromatography (0–30% ethyl acetate in hexanes) achieves >80% purity .
    Optimization tip : Use a molar excess of the pyrrolidine derivative (1.2–1.5 eq) to drive the reaction to completion.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Answer:

  • 1H/13C NMR : Focus on the pyrrolidine ring protons (δ 3.4–3.9 ppm) and carbonyl carbon (δ ~164.7 ppm). Compare with reference data for analogous compounds (e.g., 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one in ) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 170.0343 for the parent compound) .
  • IR Spectroscopy : Validate the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

Advanced: How does the trifluoromethyl group at the pyrrolidine 3-position influence electronic and steric properties in reactivity studies?

Answer:
The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces nucleophilicity at the pyrrolidine nitrogen, slowing alkylation or acylation reactions.
  • Introduces steric hindrance , as shown in molecular modeling studies of similar trifluoromethylated heterocycles (e.g., 3'-(Trifluoromethyl)acetophenone in ) .
    Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic assays or DFT calculations.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or HRMS deviations)?

Answer:

  • NMR anomalies : Unresolved splitting may arise from hindered rotation of the trifluoromethyl group. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic effects .
  • HRMS discrepancies : Isotopic patterns for Cl (3:1 for ³⁵Cl:³⁷Cl) and F (monoisotopic) should align. Deviations >2 ppm suggest impurities; re-purify via preparative HPLC .
  • Cross-validate : Combine with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC) to confirm connectivity .

Advanced: What strategies are recommended for designing derivatives of this compound to enhance biological activity or selectivity?

Answer:

  • Bioisosteric replacement : Replace the chlorine with other halogens (e.g., F, Br) or pseudohalogens (-CN) to modulate lipophilicity (logP) .
  • Side-chain modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, acetyl) to alter steric bulk, as demonstrated in fluorinated anticancer agents ( ) .
  • Activity assays : Prioritize in vitro screening against target enzymes (e.g., kinases) using fluorogenic substrates to quantify IC₅₀ shifts.

Advanced: How can researchers address low yields in scale-up syntheses of this compound?

Answer:

  • Byproduct analysis : Identify intermediates via LC-MS (e.g., dimerization products from excess chloroacetyl chloride).
  • Process adjustments :
    • Use flow chemistry to improve heat dissipation and mixing efficiency.
    • Replace batch chromatography with crystallization (e.g., hexane/ethyl acetate gradients) .
  • Catalytic methods : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

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